molecular formula C9H7BrF2O2 B13141687 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone

2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone

Cat. No.: B13141687
M. Wt: 265.05 g/mol
InChI Key: WHDSGKPISWHUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrF2O2. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to an ethanone backbone. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone involves the bromination of 2,5-difluoro-4-methoxyacetophenone. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2,5-difluoro-4-methoxyphenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways. The bromine atom facilitates the formation of a covalent bond with the active site of the enzyme, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-isobutylphenyl)ethanone
  • 2-Bromo-1-(4-pentylphenyl)ethanone

Uniqueness

2-Bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone is unique due to the presence of both fluorine and methoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for studying specific biochemical pathways and developing targeted pharmaceuticals .

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

2-bromo-1-(2,5-difluoro-4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H7BrF2O2/c1-14-9-3-6(11)5(2-7(9)12)8(13)4-10/h2-3H,4H2,1H3

InChI Key

WHDSGKPISWHUCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)CBr)F

Origin of Product

United States

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